2-Bromo-8-methylquinoline

Catalog No.
S690301
CAS No.
99073-81-1
M.F
C10H8BrN
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-8-methylquinoline

CAS Number

99073-81-1

Product Name

2-Bromo-8-methylquinoline

IUPAC Name

2-bromo-8-methylquinoline

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3

InChI Key

LGBSPUHZUXLUSJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=CC(=N2)Br

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)Br

Synthesis:

  • There are documented methods for the synthesis of 2-BMQ, with variations focusing on efficiency and starting materials. [, ]

Crystallography:

  • The crystal structure of 2-BMQ has been determined using X-ray diffraction, revealing details about its molecular packing and intermolecular interactions. []

Potential Applications:

  • Some studies have investigated the potential of 2-BMQ derivatives as antimicrobial agents, although further research is needed to establish their efficacy and safety. [, ]
  • The available information on the scientific research applications of 2-BMQ is limited, and further research is needed to fully understand its potential uses.
  • The studies mentioned above are preliminary, and more research is needed to confirm the potential applications of 2-BMQ and its derivatives.

2-Bromo-8-methylquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by a bromine atom at the second position and a methyl group at the eighth position of the quinoline ring system. The molecular formula for 2-Bromo-8-methylquinoline is C_10H_8BrN, and it has a molecular weight of approximately 225.08 g/mol. The compound exhibits a pale yellow to light brown appearance and is soluble in organic solvents, making it suitable for various chemical applications.

Quinoline derivatives, including 2-Bromo-8-methylquinoline, are of significant interest due to their diverse biological activities and utility in organic synthesis. The presence of the bromine atom enhances its reactivity, allowing for further functionalization and modification in

  • Skin and eye irritant: Bromine is a known irritant, and the compound could potentially irritate the skin and eyes upon contact.
  • Suspected respiratory irritant: Inhalation of dust or vapors may irritate the respiratory system.
Typical of halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The methyl group at the eighth position can direct electrophiles to positions ortho or para relative to itself, allowing for further functionalization of the quinoline ring.
  • Cross-Coupling Reactions: The bromine atom can serve as a leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the synthesis of more complex organic molecules.

Research indicates that 2-Bromo-8-methylquinoline exhibits notable biological activity. Some studies have highlighted its potential as:

  • Antimicrobial Agent: It has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells.
  • Inhibitory Effects on Enzymes: Some investigations have reported its ability to inhibit specific enzymes linked to diseases, which could have therapeutic implications.

Several methods exist for synthesizing 2-Bromo-8-methylquinoline:

  • Bromination of 8-Methylquinoline: This straightforward method involves treating 8-methylquinoline with bromine or brominating agents such as N-bromosuccinimide in an organic solvent. This reaction typically occurs at the second position due to the electron-donating effect of the methyl group.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the quinoline structure followed by bromination.
  • Multi-step Synthesis: A more complex approach may involve synthesizing intermediates that eventually lead to 2-Bromo-8-methylquinoline through several reaction steps, including alkylation and bromination.

2-Bromo-8-methylquinoline finds applications across various fields:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing other complex organic molecules due to its reactive bromine atom.
  • Material Science: It may be used in developing functional materials or dyes due to its unique structural properties.

Studies examining the interactions of 2-Bromo-8-methylquinoline with biological targets are crucial for understanding its potential therapeutic effects. Research has focused on:

  • Binding Affinity Studies: Investigating how effectively 2-Bromo-8-methylquinoline binds to specific enzymes or receptors can provide insights into its mechanism of action.
  • Synergistic Effects: Exploring how this compound interacts with other drugs may reveal synergistic effects that enhance its efficacy or reduce toxicity.

Several compounds share structural similarities with 2-Bromo-8-methylquinoline. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
8-MethylquinolineNo halogen; methyl group onlyLacks reactivity from halogen
2-Chloro-8-methylquinolineChlorine instead of bromineDifferent halogen affects reactivity
4-MethylquinolineMethyl group at fourth positionDifferent substitution pattern
2-BromoquinolineBromine at second positionLacks methyl substitution

Uniqueness of 2-Bromo-8-Methylquinoline

The uniqueness of 2-Bromo-8-methylquinoline lies in its specific combination of a bromine atom and a methyl group on the quinoline ring. This configuration not only influences its chemical reactivity but also contributes to its distinct biological properties compared to other derivatives. Its potential as an antimicrobial and anticancer agent further distinguishes it within the quinoline family, making it a subject of ongoing research in medicinal chemistry and pharmacology.

XLogP3

3.6

Wikipedia

2-Bromo-8-methylquinoline

Dates

Last modified: 08-15-2023

Explore Compound Types